4-Amino-N-(cyclopropylsulfonyl)benzamide
Description
4-Amino-N-(cyclopropylsulfonyl)benzamide is a benzamide derivative featuring a cyclopropylsulfonyl substituent. This compound is notable for its role in the design of glucokinase activators (GKAs), where the cyclopropylsulfonyl group serves as a privileged fragment in optimizing potency and activation profiles .
Properties
IUPAC Name |
4-amino-N-cyclopropylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-8-3-1-7(2-4-8)10(13)12-16(14,15)9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZFLGZLJBESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(cyclopropylsulfonyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .
Industrial Production Methods
For industrial production, the synthesis of benzamides, including 4-Amino-N-(cyclopropylsulfonyl)benzamide, typically involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with most functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(cyclopropylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
4-Amino-N-(cyclopropylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the production of pigments, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(cyclopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues in Benzamide and Sulfonamide Families
The compound shares core structural motifs with several benzamide and sulfonamide derivatives, enabling comparisons based on substituent effects:
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Impact on Physicochemical Properties : The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability compared to bulkier groups (e.g., cyclohexyl) or electron-withdrawing substituents (e.g., trifluoromethyl) .
- Synthetic Accessibility : Hydrogenation methods using Ra-Ni (as in compound 11) are common for nitro-to-amine conversions in benzamide synthesis .
Functional Comparisons: Enzyme Inhibition and Pharmacological Activity
Table 2: Functional Comparison of Sulfonamide-Benzamide Hybrids
Key Observations:
- Carbonic Anhydrase Inhibition: Sulfonamide-benzamide hybrids (e.g., compound 2) exhibit strong CA inhibition, suggesting that 4-Amino-N-(cyclopropylsulfonyl)benzamide may share this activity due to its sulfonamide moiety .
Biological Activity
4-Amino-N-(cyclopropylsulfonyl)benzamide is an organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.
Antibacterial and Antiviral Properties
4-Amino-N-(cyclopropylsulfonyl)benzamide belongs to a class of sulfonamide derivatives, which are recognized for their broad-spectrum antibacterial and antiviral activities. Compounds with similar structures have demonstrated significant efficacy against various pathogens. For instance, sulfonamides like sulfamethoxazole and sulfadiazine are well-known for their antibacterial properties, suggesting that 4-Amino-N-(cyclopropylsulfonyl)benzamide may exhibit comparable effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies indicate that it may inhibit certain enzymes or pathways critical for microbial survival or replication. These mechanisms often involve:
- Enzyme Inhibition : Compounds similar to 4-Amino-N-(cyclopropylsulfonyl)benzamide have been shown to inhibit DNA methyltransferases (DNMTs), which are involved in epigenetic regulation .
- Gene Reactivation : Some studies suggest that related compounds can reactivate silenced genes in cancer cells, indicating potential applications in oncology .
Case Studies and Experimental Data
- In Vitro Studies : Research has indicated that compounds with structural similarities to 4-Amino-N-(cyclopropylsulfonyl)benzamide can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against leukemia cells, suggesting significant anti-cancer potential .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the compound’s structure could enhance its biological activity. For instance, the presence of specific substituents on the benzene ring or variations in the sulfonamide group can dramatically affect potency against target enzymes .
- Comparative Activity Table :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(cyclopropylsulfonyl)benzamide | Amino group, cyclopropylsulfonyl | Antibacterial, antiviral |
| Sulfamethoxazole | Sulfonamide structure | Antibacterial |
| Sulfadiazine | Sulfonamide structure | Antibacterial |
| N-(4-Aminobenzoyl)-N-cyclopropylsulfonamide | Similar amide and sulfonamide structure | Potentially enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
